3,4',5-Trichlorobenzophenone

Descripción general

Descripción

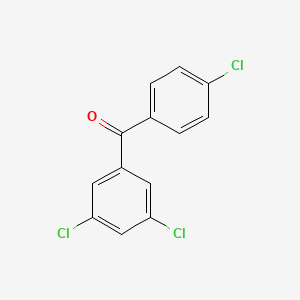

3,4’,5-Trichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three chlorine atoms attached to the benzene rings of the benzophenone structure. The molecular formula of 3,4’,5-Trichlorobenzophenone is C13H7Cl3O, and it has a molecular weight of 285.55 g/mol . This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 140-142°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichlorobenzoyl chloride and chlorobenzene as starting materials, with anhydrous aluminum chloride as the catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3,4’,5-Trichlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Substituted benzophenones with various functional groups.

Reduction Reactions: Benzhydrol derivatives.

Oxidation Reactions: Carboxylic acids and other oxidized products.

Aplicaciones Científicas De Investigación

3,4’,5-Trichlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 3,4’,5-Trichlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-3,5,4’-trichlorobenzophenone: This compound has an additional hydroxyl group, which can influence its reactivity and solubility.

3,4,5-Trichlorobenzotrifluoride: This compound has a trifluoromethyl group instead of the carbonyl group, leading to different chemical properties and applications.

Uniqueness

3,4’,5-Trichlorobenzophenone is unique due to its specific substitution pattern and the presence of three chlorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and industrial applications .

Actividad Biológica

3,4',5-Trichlorobenzophenone (TCBP) is a chlorinated aromatic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three chlorine atoms attached to the benzophenone structure. This configuration enhances its lipophilicity, influencing its biological interactions.

Mechanisms of Biological Activity

TCBP exhibits several biological activities, primarily related to its potential toxicity and interaction with biological systems:

- Endocrine Disruption : TCBP has been implicated in endocrine disruption due to its structural similarity to natural hormones. Studies have shown that chlorinated compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in wildlife and humans .

- Cytotoxicity : Research indicates that TCBP can induce cytotoxic effects in various cell lines. The compound's ability to generate reactive oxygen species (ROS) contributes to oxidative stress, which can damage cellular components and lead to apoptosis .

- Mutagenicity : Some studies have suggested that TCBP may possess mutagenic properties. The structural characteristics of chlorinated compounds often correlate with increased mutagenic potential, raising concerns about their long-term effects on genetic material .

In Vivo Studies

- Animal Models : TCBP's toxicity has been assessed in several animal studies. For instance, exposure to TCBP in rodents has resulted in liver and kidney damage, along with alterations in hematological parameters. These findings highlight the compound's potential for systemic toxicity .

- Environmental Impact : TCBP has been detected in various environmental matrices, including water and soil. Its persistence raises concerns about bioaccumulation in aquatic organisms, leading to potential ecological consequences .

In Vitro Studies

- Cell Line Experiments : In vitro studies using human cell lines have demonstrated that TCBP can inhibit cell proliferation and induce apoptosis. The specific pathways involved include the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases .

- Genotoxicity Assays : TCBP has shown positive results in several genotoxicity assays, including the Ames test, indicating its potential to cause mutations in bacterial DNA. This raises concerns regarding its carcinogenic potential .

Human Exposure Cases

- Occupational Exposure : There have been documented cases of individuals exposed to high levels of TCBP through occupational settings, leading to acute health effects such as skin irritation and respiratory distress. Long-term exposure has been associated with chronic health conditions, including liver dysfunction .

- Environmental Exposure : Residents near industrial sites where TCBP is produced or used have reported increased incidences of health issues linked to environmental contamination. Epidemiological studies suggest a correlation between exposure levels and adverse health outcomes .

Data Summary

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPFNIYUGJARNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375293 | |

| Record name | 3,4',5-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-65-8 | |

| Record name | 3,4',5-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.